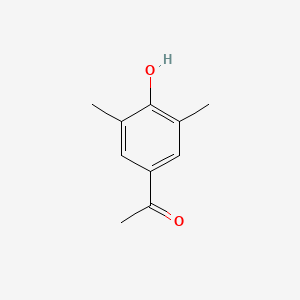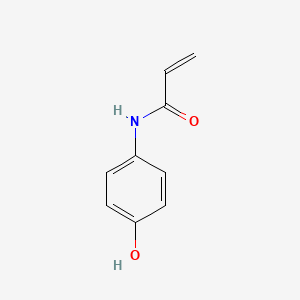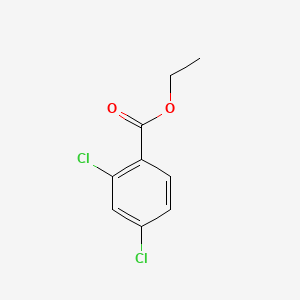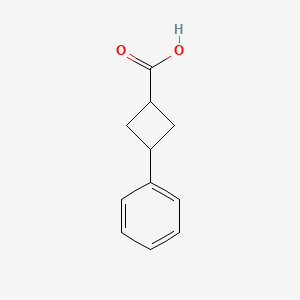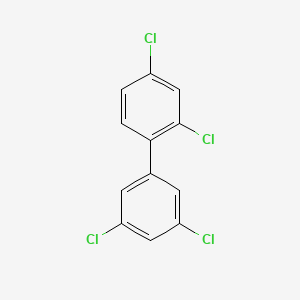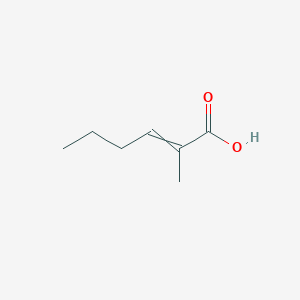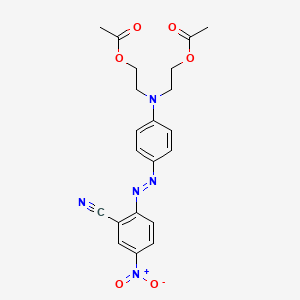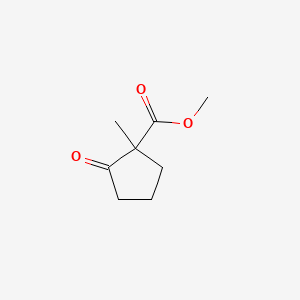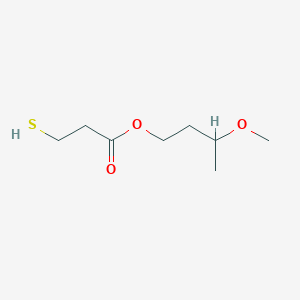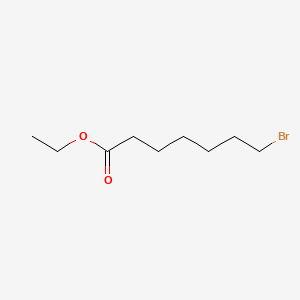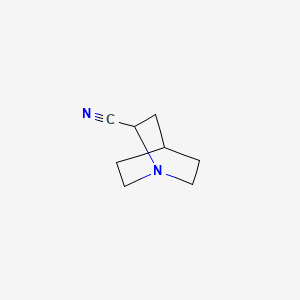
2-Cyanoquinuclidine
概要
説明
2-Cyanoquinuclidine is a heterocyclic organic compound that belongs to the class of quinuclidines. It is characterized by a bicyclic structure with a cyano group attached to the quinuclidine ring. This compound is known for its potent and selective inhibition of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine.
準備方法
Synthetic Routes and Reaction Conditions
2-Cyanoquinuclidine can be synthesized through various methods. One common synthetic route involves the reaction of quinuclidine with cyanogen bromide under basic conditions. The reaction typically proceeds as follows:
Starting Materials: Quinuclidine and cyanogen bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate.
Procedure: Quinuclidine is dissolved in a suitable solvent, and cyanogen bromide is added slowly while maintaining the reaction mixture at a low temperature. The reaction is then allowed to proceed at room temperature for several hours.
Product Isolation: The product, this compound, is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure higher yields and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, industrial production may incorporate green chemistry principles to minimize environmental impact.
化学反応の分析
Types of Reactions
2-Cyanoquinuclidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinuclidone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 2-aminomethylquinuclidine.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Quinuclidone derivatives.
Reduction: 2-Aminomethylquinuclidine.
Substitution: Various substituted quinuclidine derivatives depending on the nucleophile used.
科学的研究の応用
2-Cyanoquinuclidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound’s ability to inhibit acetylcholinesterase makes it valuable in studying neurotransmission and neurodegenerative diseases.
Medicine: It has potential therapeutic applications in the treatment of conditions such as Alzheimer’s disease due to its acetylcholinesterase inhibitory activity.
Industry: this compound is used in the development of pesticides and other agrochemicals.
作用機序
2-Cyanoquinuclidine exerts its effects primarily through the inhibition of acetylcholinesterase. The cyano group interacts with the active site of the enzyme, preventing the breakdown of acetylcholine. This leads to an accumulation of acetylcholine in the synaptic cleft, enhancing cholinergic transmission. The compound’s bicyclic structure allows it to fit snugly into the enzyme’s active site, making it a potent inhibitor .
類似化合物との比較
Similar Compounds
Quinuclidine: A bicyclic amine with a similar structure but without the cyano group.
Quinolizidine: A bicyclic compound with a nitrogen atom in the ring, similar to quinuclidine.
Pyrrolizidine: Another bicyclic compound with a nitrogen atom, structurally related to quinuclidine.
Uniqueness
2-Cyanoquinuclidine is unique due to the presence of the cyano group, which imparts distinct chemical properties and biological activity. The cyano group enhances the compound’s ability to inhibit acetylcholinesterase, making it more potent compared to other quinuclidine derivatives .
特性
IUPAC Name |
1-azabicyclo[2.2.2]octane-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c9-6-8-5-7-1-3-10(8)4-2-7/h7-8H,1-5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZOYWQFJJHBAAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1CC2C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10902748 | |
| Record name | NoName_3300 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10902748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90196-91-1 | |
| Record name | 1-azabicyclo(2.2.2)-octane, 2-cyano- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090196911 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
